molecular formula C10H20O4Rh B12344570 Rhodium(II) trimethylacetate, dimer

Rhodium(II) trimethylacetate, dimer

Cat. No.: B12344570
M. Wt: 307.17 g/mol
InChI Key: ZBRMHDOFHUMGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(II) trimethylacetate dimer, also known as tetrakis(pentanoato)dirhodium, is a coordination compound with the chemical formula ([[(CH_3)_3CCO_2]_2Rh]_2). This compound is notable for its distinctive green color and its role as a catalyst in various chemical reactions. It is composed of two rhodium atoms bridged by four trimethylacetate ligands, forming a dimeric structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II) trimethylacetate dimer can be synthesized through the reaction of rhodium(III) chloride hydrate with trimethylacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle the stringent requirements of rhodium chemistry .

Chemical Reactions Analysis

Types of Reactions: Rhodium(II) trimethylacetate dimer is known to undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves the coordination of the rhodium centers with substrates, facilitating various chemical transformations. The rhodium atoms act as catalytic centers, enabling reactions such as C-H activation and cyclopropanation. The trimethylacetate ligands help stabilize the rhodium centers and influence the compound’s reactivity .

Comparison with Similar Compounds

Uniqueness: Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium(II) dimers. Its trimethylacetate ligands offer steric hindrance and electronic effects that influence its catalytic behavior .

Properties

Molecular Formula

C10H20O4Rh

Molecular Weight

307.17 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;rhodium

InChI

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);

InChI Key

ZBRMHDOFHUMGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.